An In-depth Technical Guide to the Chemical Properties and Applications of Iodonitrotetrazolium Chloride (INT)
An In-depth Technical Guide to the Chemical Properties and Applications of Iodonitrotetrazolium Chloride (INT)
For Researchers, Scientists, and Drug Development Professionals
Core Chemical and Physical Properties
Iodonitrotetrazolium chloride (INT) is a water-soluble tetrazolium salt that is widely utilized as a chromogenic indicator for reductase activity. Its application is prominent in cell viability and cytotoxicity assays. The core principle of these applications lies in the reduction of the pale yellow INT to a vibrant red/purple formazan product by cellular dehydrogenases, which are primarily active in metabolically viable cells. This formazan is insoluble in water and its formation can be quantified spectrophotometrically.
General Properties
| Property | Value | Reference |
| Synonyms | INT, p-Iodonitrotetrazolium Violet, 2-(4-Iodophenyl)-3-(4-nitrophenyl)-5-phenyl-2H-tetrazolium chloride, NSC 27620 | [1][2] |
| CAS Number | 146-68-9 | |
| Molecular Formula | C₁₉H₁₃ClIN₅O₂ | [1] |
| Formula Weight | 505.7 g/mol | [1][3] |
| Appearance | White, dark yellow to dark orange crystalline solid/powder | [1][4] |
| Purity | ≥97% (TLC) | [4] |
Physicochemical Data
| Property | Value | Reference |
| Melting Point | 238-250 °C (with decomposition) | [4] |
| UV/Vis Absorption Maximum (λmax) of INT | ~249 nm | [1][2] |
| UV/Vis Absorption Maximum (λmax) of Formazan | ~490-520 nm | [4] |
| Molar Extinction Coefficient (ε) of Formazan | ≥ 17,000 M⁻¹cm⁻¹ (in acetonitrile at 480-484 nm) |
Solubility
| Solvent | Solubility | Reference |
| Water | ~4 mg/mL (may require gentle heat and sonication) | |
| ~10 mg/mL | [4] | |
| Ethanol | ~8 mg/mL | |
| ~30 mg/mL | [2][4] | |
| Methanol | ~10 mg/mL | [4] |
| Methanol/Water (1:1, hot) | 50 mg/mL | [3] |
| Dimethyl sulfoxide (DMSO) | ~0.5 mg/mL | [1][2] |
| 83.33 mg/mL (may require ultrasound) | [5] | |
| 100 mg/mL (in fresh, moisture-free DMSO) | [6] | |
| DMSO:PBS (pH 7.2) (1:1) | ~0.5 mg/mL | [1][2] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | ~10 mg/mL | [1][2] |
| Ethylene glycol monomethyl ether | up to 30 mg/mL |
Stability and Storage
| Condition | Stability | Reference |
| Solid | Stable for at least 2 years when stored at +4°C. | [4] |
| Stable for at least 4 years when stored at -20°C. | [1] | |
| Aqueous Solutions | Stable for several weeks when stored at 2-8°C in the dark. It is not recommended to store aqueous solutions for more than one day. | [1] |
| Stock Solutions in Organic Solvents | Stable for up to 6 months at -80°C and up to 1 month at -20°C (sealed and protected from moisture). | [5] |
Handling Advice: Protect from light and moisture.[4]
Principle of INT-Based Assays
The utility of Iodonitrotetrazolium chloride in biological assays is centered on its role as an electron acceptor. In viable, metabolically active cells, NAD(P)H-dependent cellular oxidoreductase enzymes, such as dehydrogenases, reduce the water-soluble INT. This reduction process converts the tetrazolium salt into a water-insoluble, red-colored formazan.[2][4] The intensity of the color, which can be quantified by measuring the absorbance, is directly proportional to the number of living, metabolically active cells.[7]
Experimental Protocols
Preparation of INT Stock Solution
-
Solvent Selection: Based on the required concentration and experimental compatibility, choose an appropriate solvent. For a highly concentrated stock, fresh, moisture-free DMSO is recommended. For direct use in aqueous buffers, PBS (pH 7.2) can be used, though solubility is lower.
-
Dissolution:
-
For organic stock: Weigh the desired amount of INT powder and dissolve it in the chosen organic solvent (e.g., DMSO) to the desired concentration (e.g., 10-50 mg/mL). If necessary, use an ultrasonic bath to aid dissolution.[5]
-
For aqueous stock: Dissolve INT in PBS (pH 7.2) to a concentration of up to 10 mg/mL. Gentle warming and vortexing may be required.
-
-
Sterilization: Filter-sterilize the INT solution through a 0.22 µm syringe filter into a sterile, light-protected container.
-
Storage: Store the stock solution in aliquots at -20°C or -80°C for long-term storage, protected from light.
INT Cell Viability Assay Protocol
This protocol is a general guideline and should be optimized for specific cell types and experimental conditions.
Materials:
-
Cells to be assayed
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
INT stock solution (e.g., 5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., Dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Multichannel pipette
-
Incubator (37°C, 5% CO₂)
-
Microplate reader capable of measuring absorbance at ~490 nm.
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ to 1 x 10⁵ cells/well) in a final volume of 100 µL of complete culture medium.
-
Include wells with medium only to serve as a background control.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment and recovery.
-
-
Treatment:
-
After 24 hours, remove the medium and expose the cells to various concentrations of the test compound in 100 µL of fresh medium.
-
Include untreated cells as a negative control (vehicle control).
-
Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
-
INT Incubation:
-
Following the treatment period, add 10-20 µL of the INT stock solution to each well (final concentration of approximately 0.5-1.0 mg/mL, or an optimal concentration of 0.8 mM).
-
Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator. The incubation time should be optimized for the specific cell line, as it depends on the metabolic activity of the cells.
-
-
Formazan Solubilization:
-
After the incubation with INT, the insoluble formazan crystals will be visible as red precipitates.
-
Carefully remove the medium containing INT.
-
Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well.
-
Pipette up and down several times to ensure complete dissolution of the formazan crystals. Alternatively, the plate can be placed on an orbital shaker for 15 minutes to facilitate solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength between 490 nm and 520 nm using a microplate reader.
-
Use the absorbance of the "medium only" wells as the background to subtract from all other readings.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control group using the following formula: % Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Untreated Control - Absorbance of Blank)] x 100
-
Visualizations
Chemical Transformation of INT
Caption: The reduction of Iodonitrotetrazolium chloride (INT) to its formazan.
Experimental Workflow for INT Cell Viability Assay
Caption: A generalized workflow for a typical INT-based cell viability assay.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. INT (chemical) - Wikipedia [en.wikipedia.org]
- 4. Iodonitrotetrazolium chloride - CAS-Number 146-68-9 - Order from Chemodex [chemodex.com]
- 5. Cell Viability Guide | How to Measure Cell Viability [promega.sg]
- 6. selleckchem.com [selleckchem.com]
- 7. What is the principle of cell viability assays? | AAT Bioquest [aatbio.com]
